4,4'-Bipyridinium, 1,1'-bis[3-(trimethylammonio)propyl]-, tetrachloride
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Overview
Description
4,4’-Bipyridinium, 1,1’-bis[3-(trimethylammonio)propyl]-, tetrachloride: is an organic cationic compound. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is often found in the form of a dihydrate and appears as a colorless or pale yellow crystalline substance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,4’-Bipyridinium, 1,1’-bis[3-(trimethylammonio)propyl]-, tetrachloride typically involves dissolving 4,4’-bipyridine in water, followed by the addition of trimethylchlorosilane and methyl sulfate. The reaction mixture is then subjected to crystallization and separation processes to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: This compound can undergo redox reactions, which are crucial for its application in redox flow batteries.
Substitution Reactions: It can participate in substitution reactions where one functional group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of catalysts and solvents like ethanol or water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in redox reactions, the compound can form various oxidized or reduced species .
Scientific Research Applications
Chemistry:
- Used as an anolyte in aqueous organic redox flow batteries due to its excellent redox properties .
- Employed in the synthesis of other complex organic molecules .
Biology and Medicine:
- Investigated for its potential use in biochemical research and as a component in certain medical applications .
Industry:
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[3-(trimethylammonio)propyl]-, tetrachloride primarily involves its ability to undergo redox reactions. This compound can accept and donate electrons, making it an effective component in redox flow batteries. The molecular targets and pathways involved include the interaction with other redox-active species in the battery system, facilitating the storage and release of electrical energy .
Comparison with Similar Compounds
4,4’-Bipyridine: A precursor to the compound , used in various chemical syntheses.
1,1’-Bis[3-(trimethylammonio)propyl]-4,4’-bipyridinium dichloride: Another derivative with similar applications in redox flow batteries.
Uniqueness: 4,4’-Bipyridinium, 1,1’-bis[3-(trimethylammonio)propyl]-, tetrachloride is unique due to its high stability and efficiency in redox reactions, making it particularly valuable in energy storage applications .
Properties
IUPAC Name |
trimethyl-[3-[4-[1-[3-(trimethylazaniumyl)propyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4.ClH/c1-25(2,3)19-7-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-8-20-26(4,5)6;/h9-12,15-18H,7-8,13-14,19-20H2,1-6H3;1H/q+4;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFPMHXRWRGIOP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClN4+3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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